Isobutyl o-tolylcarbamate

Gas chromatography Retention index Analytical method development

Isobutyl o-tolylcarbamate (2-methylpropyl N-(2-methylphenyl)carbamate; CAS 91564-02-2; molecular formula C₁₂H₁₇NO₂; MW 207.27 g/mol) is a member of the N-aryl-O-alkylcarbamate ester family, characterized by an o-tolyl (2-methylphenyl) moiety on the nitrogen and a branched isobutyl ester on the oxygen. This compound is catalogued in the NIST Chemistry WebBook, which provides a verified gas chromatographic retention index (RI = 1629 on a DB-5 non-polar capillary column) useful for analytical method development and purity verification.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12853364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl o-tolylcarbamate
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)OCC(C)C
InChIInChI=1S/C12H17NO2/c1-9(2)8-15-12(14)13-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14)
InChIKeyKGGPXIPTGNJCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutyl o-Tolylcarbamate (CAS 91564-02-2): Procurement-Relevant Physicochemical and Analytical Profile for the N-(2-Methylphenyl)carbamate Ester Series


Isobutyl o-tolylcarbamate (2-methylpropyl N-(2-methylphenyl)carbamate; CAS 91564-02-2; molecular formula C₁₂H₁₇NO₂; MW 207.27 g/mol) is a member of the N-aryl-O-alkylcarbamate ester family, characterized by an o-tolyl (2-methylphenyl) moiety on the nitrogen and a branched isobutyl ester on the oxygen [1]. This compound is catalogued in the NIST Chemistry WebBook, which provides a verified gas chromatographic retention index (RI = 1629 on a DB-5 non-polar capillary column) useful for analytical method development and purity verification [1]. Unlike the simpler N-methylcarbamate pesticides (e.g., carbaryl, fenobucarb), the N-aryl substitution pattern in this series confers distinct physicochemical properties—including higher lipophilicity (computed LogP ≈ 3.27) and increased steric bulk at the carbamate nitrogen—that influence solubility, metabolic stability, and target binding in biochemical applications [2]. The compound is commercially available from multiple suppliers at typical research-grade purities of ≥95% [2].

GC method development and identity confirmation for N-aryl carbamates
Mid-range lipophilicity benchmark for membrane permeability and ADME profiling
Liquid physical state supports solution-phase assay and automated dispensing
Substrate for Pd-catalyzed C–N coupling methodology research and optimization

Why N-Aryl-O-Alkylcarbamates Are Not Interchangeable: The Isobutyl Ester Differentiation Problem


Within the N-(o-tolyl)carbamate series, altering the O-alkyl ester group from methyl through isopropyl, n-butyl, isobutyl, to tert-butyl produces quantifiable shifts in lipophilicity (ΔLogP range >0.7 units), boiling point (range >60 °C), and steric profile that directly affect chromatographic retention, solubility, and biological target engagement . The isobutyl ester occupies a distinct physicochemical niche: it is more lipophilic than the isopropyl analog (LogP 3.27 vs. 2.97) yet lacks the extreme bulk and solid-state character of the tert-butyl variant (mp 82–83 °C), making it a liquid at ambient temperature that is easier to formulate and dose in solution-based assays . Generic substitution with a linear n-butyl analog (same MW, same formula) would produce a different boiling point (261.3 °C predicted for n-butyl vs. 255.8 °C for isobutyl), altered GC retention, and potentially divergent pharmacokinetic or enzyme inhibition profiles due to differences in branching-dependent metabolic stability . The quantitative evidence below establishes that these intra-series differences are real and measurable, not merely theoretical.

O‑Isopropyl Analog
May exhibit lower lipophilicity and significantly earlier GC elution, compromising retention-index-based identification workflows.
O‑n‑Butyl Isomer
Identical molecular weight but linear alkyl chain; branching differences can alter chromatographic retention and metabolic stability trends.
O‑tert‑Butyl Analog
Exists as a crystalline solid at ambient conditions, potentially introducing dissolution and handling differences vs. liquid isobutyl ester.
Generic N‑Aryl Carbamate
Without the specific o‑tolyl and isobutyl combination, may not reproduce the distinct physicochemical and potential target‑engagement profile.

Isobutyl o-Tolylcarbamate: Quantitative Differentiation Evidence Against Closest N-(o-Tolyl)carbamate Analogs


GC Retention Index on DB-5: Isobutyl Ester Separates from N-Alkyl Homologs Under Standard Temperature-Programmed Conditions

The NIST Chemistry WebBook reports a Van Den Dool and Kratz retention index (RI) of 1629 for isobutyl o-tolylcarbamate on a DB-5 non-polar capillary column (30 m × 0.25 mm × 0.11 μm film thickness) under temperature-programmed conditions (60 °C hold 2 min, ramp 4 K/min to 280 °C) with helium carrier gas [1]. This RI value provides a verified, instrument-independent identifier that distinguishes isobutyl o-tolylcarbamate from its close structural analogs. In carbamate homologous series, RI values increase predictably with alkyl chain length and branching, meaning the isobutyl ester can be chromatographically resolved from the n-butyl isomer and the isopropyl analog under these standard conditions [1]. The experimentally validated RI serves as a procurement-quality benchmark: any batch of isobutyl o-tolylcarbamate should reproduce this RI within acceptable tolerance when analyzed under identical GC conditions, enabling identity confirmation and purity assessment independent of vendor-supplied certificates of analysis [1].

GC Retention Index (DB‑5)
Cross-study comparable
RI 1629 (isobutyl) vs. expected earlier elution for isopropyl; distinct shift for n‑butyl isomer
Enables unambiguous chromatographic identity confirmation against close analogs.
NIST‑verified standard conditions; use as procurement‑quality benchmark.
Gas chromatography Retention index Analytical method development Carbamate identification

Lipophilicity (LogP) Differentiation: Isobutyl Ester Occupies a LogP Niche Between Isopropyl and n-Butyl/tert-Butyl Analogs

The computed octanol-water partition coefficient (LogP) for isobutyl o-tolylcarbamate is 3.2725, derived from its molecular structure (C₁₂H₁₇NO₂, MW 207.27, PSA 38.33) . This value positions the compound at a measurably higher lipophilicity than the isopropyl analog (LogP 2.9655; C₁₁H₁₅NO₂, MW 193.24) . The ΔLogP of approximately +0.31 units between the isobutyl and isopropyl esters corresponds to a roughly twofold difference in the octanol-water partition coefficient, which is significant for applications where membrane permeability, metabolic stability, or off-target partitioning are critical design parameters . The n-butyl analog (identical MW 207.27) lacks published experimental LogP data, but linear alkyl esters typically exhibit slightly different lipophilicity than their branched isomers due to differences in molecular surface area and polarizability . The tert-butyl analog (MW 207.27; mp 82–83 °C), being a crystalline solid, presents fundamentally different dissolution and formulation behavior compared to the liquid isobutyl ester .

Lipophilicity (LogP)
Data to verify
Isobutyl LogP ~3.27; isopropyl LogP ~2.97; Δ ≈ +0.31 (≈2‑fold partition difference)
Reported lipophilicity gap may influence membrane permeability and metabolic stability rankings.
Computed values; experimental LogP not available for this series.
Lipophilicity LogP Partition coefficient Drug-likeness Membrane permeability

Boiling Point and Physical State: Isobutyl Ester as a Formulation-Compatible Liquid Distinguished from the Crystalline tert-Butyl Analog

Isobutyl o-tolylcarbamate has a predicted boiling point of 255.8 ± 19.0 °C at 760 mmHg and a density of 1.062 ± 0.06 g/cm³ at 20 °C, and is described as a liquid at ambient temperature . This physical state contrasts directly with the tert-butyl analog (CAS 74965-31-4), which is a crystalline solid with a melting point of 82–83 °C and requires dissolution in organic solvents prior to use in solution-phase assays . The isopropyl analog (CAS 38365-93-4) boils at a considerably lower temperature (236.7 °C at 760 mmHg) and has a higher density (1.082 g/cm³), reflecting its lower molecular weight (193.24 vs. 207.27) . The n-butyl analog (CAS 14549-47-4) has a predicted boiling point of 261.3 ± 19.0 °C and a density of 1.064 g/cm³—values that are numerically close to but distinct from the isobutyl ester, with the ~5.5 °C boiling point difference attributable to branching effects on intermolecular interactions .

Boiling Point & Physical State
Cross-study comparable
BP 255.8 °C (predicted), liquid at RT; tert‑butyl analog is crystalline solid (mp 82‑83 °C)
Liquid state supports direct volumetric dispensing for solution‑phase assays.
Predicted values; experimental confirmation recommended for critical formulation work.
Physical state Boiling point Formulation Solution-phase assay compatibility

Synthetic Accessibility via Palladium-Catalyzed Decarboxylative Coupling: Isobutyl o-Tolylcarbamate as a Demonstration Substrate for Modern C–N Bond-Forming Methodology

A novel synthetic approach to isobutyl o-tolylcarbamate has been demonstrated via palladium-catalyzed intramolecular decarboxylative coupling (IDC) of aroyloxycarbamates, which are generated in situ from aryl carboxylic acids and hydroxycarbamates . This methodology produces the target carbamate with site-specific C(sp²)–N bond formation under mild conditions and provides facile access to structurally diverse arylamines . The relevance of this synthetic route as a differentiator lies in its contrast with traditional carbamate syntheses (e.g., phosgene-based or isocyanate-based methods), offering a potentially safer, more selective, and functionally group-tolerant entry to this compound class [1]. For procurement decisions involving custom synthesis or large-scale sourcing, awareness of this catalytic route may influence supplier selection, cost, and purity profiles, as Pd-catalyzed methods can avoid the genotoxic impurities associated with phosgene-based carbamoylation [1].

Synthetic Methodology
Supporting evidence
Pd‑catalyzed intramolecular decarboxylative coupling (IDC) demonstrated as a route to this carbamate
May support phosgene‑free sourcing strategies and impurity profile awareness.
No compound‑specific yield data published; method is a general platform.
Palladium catalysis Decarboxylative coupling Arylamine synthesis C–N bond formation Synthetic methodology

Carbamate Enzyme Inhibition Class-Level Context: Cholinesterase and FAAH/MAGL Inhibition as Mechanistic Anchors for N-Aryl Carbamates

Carbamate compounds as a class function as covalent, time-dependent inhibitors of serine hydrolases—including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL)—by carbamoylating the active-site serine residue [1][2]. A 2010 study in the Journal of Medicinal Chemistry systematically evaluated carbamate inhibitors with varying O-alkyl and N-aryl substituents against FAAH, MAGL, and ABHD6, demonstrating that modifications to the carbamate N-substituent and O-alkyl linker produce IC₅₀ shifts exceeding 100-fold across the target panel (e.g., compound 17: FAAH IC₅₀ = 4,340 nM, MAGL IC₅₀ = 690 nM; compound 20: FAAH IC₅₀ = 5,850 nM, MAGL IC₅₀ = 200 nM) [2]. While isobutyl o-tolylcarbamate itself has not been individually profiled in published serine hydrolase panels, the N-aryl (o-tolyl) motif and the branched O-isobutyl ester are both structural features represented in inhibitor libraries that have produced potent and selective serine hydrolase inhibitors [1][2]. The ester moiety in the O-alkyl portion is critical: the isobutyl group provides a balance of steric bulk and lipophilicity that can enhance selectivity for specific hydrolase isoforms compared to smaller (methyl, ethyl) or larger (tert-butyl) esters, based on class-level SAR trends [2].

Enzyme Inhibition Context
Class‑level
N‑Aryl‑O‑alkylcarbamates inhibit serine hydrolases (FAAH, MAGL, cholinesterases); O‑alkyl branching drives selectivity shifts
Supports serine hydrolase inhibitor profiling context; empirical testing required.
No IC₅₀ data specific to isobutyl o‑tolylcarbamate; class‑level SAR only.
Enzyme inhibition Carbamate mechanism Cholinesterase FAAH MAGL Serine hydrolase

Procurement-Guided Application Scenarios for Isobutyl o-Tolylcarbamate Based on Verified Differentiation Evidence


Analytical Reference Standard for GC and GC-MS Method Development Targeting N-Aryl Carbamate Metabolites

The NIST-verified GC retention index of 1629 (DB-5 column) establishes isobutyl o-tolylcarbamate as a defensible reference standard for developing and validating gas chromatographic methods aimed at detecting N-aryl carbamates in environmental, food, or biological matrices [1]. Analytical laboratories procuring this compound can use the published RI and chromatographic conditions to calibrate their instruments, verify column performance, and distinguish the isobutyl ester from co-eluting n-butyl or isopropyl analogs—a critical capability in residue analysis where regulatory compliance depends on unambiguous analyte identification [1]. The availability of the InChIKey (KGGPXIPTGNJCMW-UHFFFAOYSA-N) and NIST-standardized mass spectral data further supports GC-MS library matching [1].

Physicochemical Probe in Lipophilicity-Dependent Biological Assays (LogP 3.27 Series Benchmarking)

With a computed LogP of 3.27, isobutyl o-tolylcarbamate can serve as a mid-range lipophilicity reference compound within a congeneric series of N-(o-tolyl)carbamate esters for use in membrane permeability assays (e.g., PAMPA, Caco-2), metabolic stability studies in hepatocytes or microsomes, and plasma protein binding determinations . Its liquid physical state facilitates accurate DMSO stock solution preparation and subsequent aqueous dilution for dose-response studies, avoiding the solubility-related variability often encountered with the solid tert-butyl analog . Researchers investigating structure-property relationships (SPR) for carbamate-based inhibitors can use the isobutyl ester to probe the effect of branched versus linear O-alkyl substitution on in vitro ADME parameters, with the isopropyl (LogP 2.97) and n-butyl analogs serving as lower- and near-equivalent-lipophilicity comparators, respectively .

Serine Hydrolase Inhibitor Library Component for Covalent Screening Campaigns

Based on class-level carbamate SAR demonstrating that N-aryl-O-alkylcarbamates act as covalent, time-dependent inhibitors of FAAH, MAGL, ABHD6, and cholinesterases, isobutyl o-tolylcarbamate is a structurally appropriate candidate for inclusion in focused covalent inhibitor libraries targeting the serine hydrolase family [2]. The o-tolyl N-substituent and branched isobutyl O-ester are both represented among published inhibitors in this target class, and the compound's intermediate lipophilicity (LogP 3.27) and liquid handling properties make it amenable to automated liquid-handling workflows for high-throughput screening [2]. Procurement for this application should specify purity ≥95% (commercially available) and request residual solvent and elemental analysis documentation to ensure suitability for biochemical assay conditions where trace impurities could confound IC₅₀ determinations [2].

Synthetic Intermediate for Palladium-Catalyzed C–N Coupling Methodology Development

The published demonstration of isobutyl o-tolylcarbamate synthesis via palladium-catalyzed intramolecular decarboxylative coupling (IDC) positions this compound as a relevant substrate or product standard for laboratories developing and optimizing Pd-catalyzed C–N bond-forming reactions . Researchers procuring this compound for methodology studies can use the NIST RI and InChIKey for reaction monitoring by GC-MS, verify product identity against the published spectroscopic data, and benchmark catalyst performance (yield, selectivity, turnover number) against the literature precedent [1]. The compound's functional group tolerance—bearing both a carbamate and an o-tolyl aromatic ring—makes it a useful test substrate for evaluating chemoselectivity in newly developed catalytic systems .

Application
Selection Property
Validation Focus
Analytical reference for N‑aryl carbamate GC/GC‑MS method development
NIST‑verified retention index and chromatographic conditions
Column performance verification and isomer discrimination
Lipophilicity benchmark for membrane permeability and ADME profiling
Mid‑range LogP within congeneric series; liquid handling convenience
Partition coefficient trends and metabolic stability comparison
Focused covalent inhibitor library for serine hydrolase screening
N‑Aryl‑O‑alkylcarbamate scaffold with o‑tolyl and branched isobutyl groups
Biochemical assay compatibility and purity documentation review
Substrate for Pd‑catalyzed C–N coupling methodology studies
Demonstrated synthetic accessibility via decarboxylative coupling
GC‑MS reaction monitoring and catalyst performance benchmarking
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